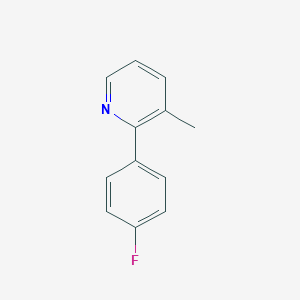

2-(4-Fluorophenyl)-3-methylpyridine

Overview

Description

U-62066 (mesylate), also known as spiradoline mesylate, is a highly selective kappa opioid receptor agonist. It is an arylacetamide compound with potent diuretic, analgesic, antiarrhythmic, antitussive, and neuroprotective properties. This compound easily penetrates the blood-brain barrier and has been extensively studied for its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U-62066 (mesylate) involves multiple steps, starting with the preparation of the arylacetamide core. The key steps include:

Formation of the arylacetamide core: This involves the reaction of 3,4-dichlorobenzoyl chloride with N-methylpyrrolidine to form the intermediate arylacetamide.

Cyclization: The intermediate undergoes cyclization with 1,4-butanediol to form the spirocyclic structure.

Mesylation: The final step involves the mesylation of the compound using methanesulfonic acid to obtain U-62066 (mesylate).

Industrial Production Methods

Industrial production of U-62066 (mesylate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

U-62066 (mesylate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy-substituted derivatives

Scientific Research Applications

U-62066 (mesylate) has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying kappa opioid receptor agonists.

Biology: Investigated for its effects on social behavior and stress responses in animal models.

Medicine: Studied for its potential therapeutic effects in pain management, diuresis, and neuroprotection.

Industry: Utilized in the development of new pharmacological agents targeting kappa opioid receptors .

Mechanism of Action

U-62066 (mesylate) exerts its effects by selectively binding to kappa opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels. The downstream effects include modulation of ion channels, leading to analgesic and diuretic effects. The compound also blocks sodium channels, contributing to its antiarrhythmic properties .

Comparison with Similar Compounds

Similar Compounds

U-50488: Another kappa opioid receptor agonist with similar analgesic and diuretic effects.

Enadoline: A potent kappa opioid receptor agonist with similar pharmacological properties.

Ketazocine: A kappa opioid receptor agonist with analgesic effects.

Uniqueness of U-62066 (mesylate)

U-62066 (mesylate) is unique due to its high selectivity for kappa opioid receptors and its ability to penetrate the blood-brain barrier effectively. This compound also exhibits a broad range of pharmacological effects, including antiarrhythmic and neuroprotective properties, making it a valuable tool in scientific research .

Biological Activity

2-(4-Fluorophenyl)-3-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the fluorine atom and the methyl group on the pyridine ring can significantly influence its pharmacological properties, including its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFN

- Molecular Weight : 189.20 g/mol

- CAS Number : 101419-76-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to altered cellular functions. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that compounds containing fluorinated aromatic structures exhibit significant anticancer properties. For instance, studies on related compounds have shown that fluorinated derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the formation of reactive metabolites that bind to cellular macromolecules, leading to cytotoxic effects.

- Case Study : A study on fluorinated benzothiazoles demonstrated that compounds with similar structural motifs exhibited potent antiproliferative activity against sensitive cancer cells without a biphasic dose-response relationship, suggesting a more predictable therapeutic window .

Antimicrobial Activity

Pyridine derivatives have also been evaluated for their antimicrobial properties. The introduction of halogen atoms like fluorine has been shown to enhance the antibacterial activity against various strains of bacteria.

- Research Findings : In a series of synthesized pyridine derivatives, one compound exhibited an inhibition value of 91.95% against Escherichia coli, highlighting the potential for developing effective antibacterial agents from this class of compounds .

Anti-inflammatory Potential

The anti-inflammatory properties of pyridine derivatives are also noteworthy. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Properties

IUPAC Name |

2-(4-fluorophenyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLRZUKZRWULBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544776 | |

| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-76-5 | |

| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.